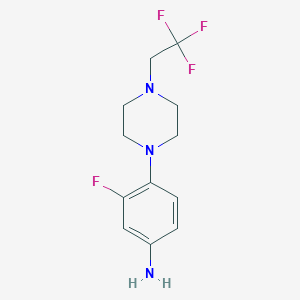
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2'-(p-nitrophenylcarbonyloxy)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine is a synthetic compound that belongs to the class of modified nucleosides. These compounds are often used in biochemical research and have applications in various fields such as medicinal chemistry, molecular biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using 1,1,3,3-tetraisopropyl-1,3-disiloxane to form the disiloxanediyl derivative.
Introduction of p-Nitrophenylcarbonyloxy Group: The protected uridine is then reacted with p-nitrophenyl chloroformate to introduce the p-nitrophenylcarbonyloxy group at the 2’ position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protective groups.
Substitution Reactions: The p-nitrophenylcarbonyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed
Deprotected Uridine: Formed after hydrolysis.
Substituted Uridine Derivatives: Formed after substitution reactions.
Wissenschaftliche Forschungsanwendungen
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine has several applications in scientific research:
Medicinal Chemistry: Used in the design and synthesis of antiviral and anticancer agents.
Molecular Biology: Employed in the study of nucleic acid interactions and modifications.
Materials Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, affecting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: Lacks the p-nitrophenylcarbonyloxy group.
2’-(p-Nitrophenylcarbonyloxy)uridine: Lacks the disiloxanediyl protective groups.
Uniqueness
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine is unique due to the presence of both the disiloxanediyl protective groups and the p-nitrophenylcarbonyloxy group, which confer specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C28H41N3O11Si2 |
|---|---|
Molekulargewicht |
651.8 g/mol |
IUPAC-Name |
[8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H41N3O11Si2/c1-16(2)43(17(3)4)38-15-22-24(41-44(42-43,18(5)6)19(7)8)28(35,26(39-22)30-14-13-23(32)29-27(30)34)40-25(33)20-9-11-21(12-10-20)31(36)37/h9-14,16-19,22,24,26,35H,15H2,1-8H3,(H,29,32,34) |
InChI-Schlüssel |
BUZRACJUCDQHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


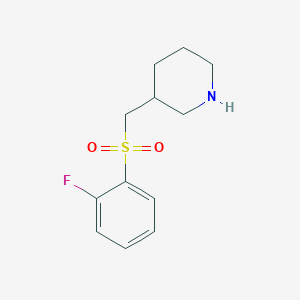
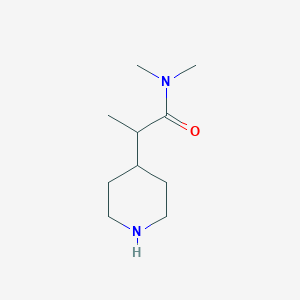
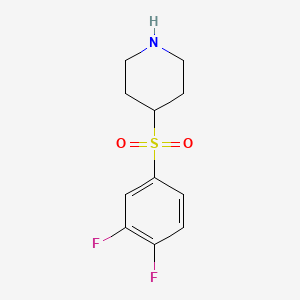

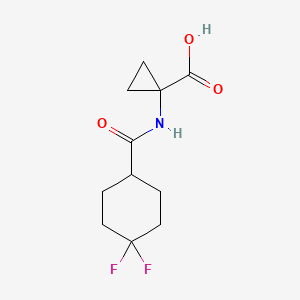

![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)

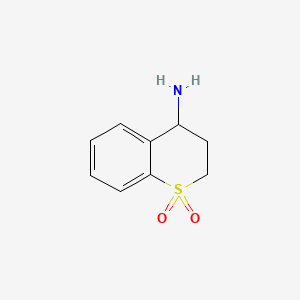

![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
